molecular formula C25H23N3O2S B2675372 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 476459-35-5

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2675372
CAS No.: 476459-35-5
M. Wt: 429.54
InChI Key: MAXQHEGQNSHWLF-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a dihydro-2H ring system. The molecule is substituted at the 2-position with a 3,5-dimethylphenyl group and at the 3-position with an acetamide linkage bearing a naphthalen-2-yloxy moiety.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-16-9-17(2)11-20(10-16)28-25(22-14-31-15-23(22)27-28)26-24(29)13-30-21-8-7-18-5-3-4-6-19(18)12-21/h3-12H,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQHEGQNSHWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, followed by the introduction of the naphthalen-2-yloxyacetamide group. Key steps may include:

    Formation of the Thienopyrazole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 3,5-dimethylphenyl derivatives and thiophene precursors.

    Attachment of the Naphthalen-2-yloxyacetamide Group: This step involves nucleophilic substitution reactions where the naphthalen-2-yloxy group is introduced to the thienopyrazole core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C23H19N3O3S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 396724-40-6

Antioxidant Activity

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. Research has shown that these compounds can reduce oxidative stress in biological systems. For instance, one study demonstrated that treatment with thieno[3,4-c]pyrazole derivatives significantly decreased the percentage of altered erythrocytes when exposed to toxic substances such as 4-nonylphenol:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7e)28.3 ± 2.04
Compound (7f)3.7 ± 0.37
Compound (8)29.1 ± 3.05

This data suggests that the compound may serve as an effective antioxidant agent, protecting cells from oxidative damage.

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies, particularly focusing on their ability to inhibit cell proliferation in cancer cell lines such as TK-10 and HT-29. For example, a recent investigation into drug libraries identified thieno[3,4-c]pyrazole derivatives as promising candidates for anticancer activity due to their ability to modulate signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit phosphodiesterase enzymes involved in inflammatory responses, suggesting their potential utility in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Synthesis and Characterization : The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide was achieved through multi-step synthetic routes involving thienopyrazole chemistry and subsequent functionalization to enhance biological activity.
  • Biological Assays : In vitro assays have been employed to assess the cytotoxicity and biological efficacy of this compound against various cancer cell lines and normal cells to determine selectivity and therapeutic index.

Summary of Applications

The applications of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide encompass a wide range of biological activities:

ApplicationDescription
AntioxidantProtects cells from oxidative stress; reduces altered erythrocytes in toxic exposure studies
AnticancerInhibits cancer cell proliferation; modulates signaling pathways related to growth and apoptosis
Anti-inflammatoryInhibits phosphodiesterase enzymes; potential therapeutic applications for inflammatory conditions

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Thieno[3,4-c]pyrazole 3,5-Dimethylphenyl, Naphthalen-2-yloxy ~439.5* Acetamide, Thienopyrazole, Dihydro
6a 1,2,3-Triazole Phenyl, Naphthalen-1-yloxy 404.14 Acetamide, Triazole, Naphthyloxy
6m 1,2,3-Triazole 4-Chlorophenyl, Naphthalen-1-yloxy 393.11 Acetamide, Triazole, Chloro
7a 1,2,3-Triazole Phenyl, Naphthalen-2-yloxy ~389.4* Acetamide, Triazole, Naphthyloxy

*Calculated based on structural formula.

Key Observations:

Core Heterocycle: The thienopyrazole core in the target compound is fused and partially saturated, conferring rigidity and planar geometry, whereas triazole-based analogs (e.g., 6a, 6m) exhibit a non-fused, fully aromatic triazole ring with greater conformational flexibility.

Substituent Effects: The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the unsubstituted phenyl (6a) or electron-withdrawing chloro/nitro groups (6m, 6b) .

Functional Groups: All compounds share an acetamide linker, but the target compound’s dihydro-thienopyrazole core may influence hydrogen-bonding capacity compared to triazole-based systems .

Table 2: Spectral Data Highlights

Compound IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ ppm)
Target Not reported Not available
6a 1671 5.38 (–NCH2CO–), 10.79 (–NH)
6b 1682 8.36 (triazole), 10.79 (–NH), 8.61 (Ar–H)
6m 1678 5.40 (–NCH2CO–), 11.02 (–NH), 7.65–8.13 (Ar–H)

Insights:

  • The C=O stretch in triazole analogs (1671–1682 cm⁻¹) suggests moderate electronic effects from substituents. For example, electron-withdrawing groups (e.g., nitro in 6b) increase the C=O stretching frequency due to enhanced polarization .
  • The target compound’s thienopyrazole core may exhibit distinct NMR signals, particularly in the aromatic and dihydro regions, though experimental data is lacking.

Synthetic Methods:

  • Triazole analogs (6a–6m) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach . The target compound’s synthesis likely diverges, involving cyclization to form the thienopyrazole ring, followed by amide coupling.

Hydrogen Bonding and Crystallographic Considerations

The acetamide group (–NHCO–) in all compounds serves as a hydrogen-bond donor/acceptor. However, the thienopyrazole core’s fused structure may promote unique hydrogen-bonding motifs compared to triazoles. For instance, the dihydro group could participate in C–H···O interactions, while the sulfur atom in the thieno ring might engage in weaker S···π contacts . Triazole-based compounds (e.g., 6a) exhibit predictable N–H···O and C–H···O patterns, as evidenced by their crystalline packing efficiency .

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thieno[3,4-c]pyrazoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3OSC_{22}H_{21}N_{3}OS with a molecular weight of 375.5 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a naphthalen-2-yloxy group and a 3,5-dimethylphenyl moiety.

Anticancer Activity

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit notable anticancer properties. For instance:

  • Cytotoxicity against MCF-7 Cells : In studies examining the cytotoxic effects on breast cancer cells (MCF-7), related compounds showed IC50 values ranging from 0.39 μM to 3.16 μM, indicating potent activity against cancer cells while exhibiting safety profiles against non-cancerous cells (MCF-10A) .

Antioxidant Properties

A study evaluated the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives against oxidative stress induced by 4-nonylphenol in Nile fishes. The results indicated that these compounds significantly reduced erythrocyte malformations caused by oxidative damage .

Antimicrobial Activity

The antimicrobial effectiveness of related thieno[3,4-c]pyrazole derivatives was assessed through Minimum Inhibitory Concentration (MIC) studies. The presence of specific substituents on the naphthalene rings was found to enhance antimicrobial activity significantly. For example:

CompoundSubstituentMIC (µg/mL)Activity Level
1-OH10High
2-Cl15Moderate
3-NMe₂20Low

This table illustrates how different substituents impact the antimicrobial potency of the compounds .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • PPARγ Modulation : Some thieno[3,4-c]pyrazole derivatives have been identified as partial agonists for PPARγ receptors, which play a crucial role in glucose metabolism and fat cell differentiation. This suggests potential applications in treating metabolic disorders such as diabetes .
  • Antioxidant Mechanisms : The antioxidant properties are likely linked to the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Studies

Several case studies have highlighted the efficacy of thieno[3,4-c]pyrazole derivatives:

  • Breast Cancer Treatment : A study involving various thieno[3,4-c]pyrazole compounds demonstrated their ability to induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways .
  • Neuroprotective Effects : Research has also indicated that certain derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound under mild laboratory conditions?

  • Methodological Answer : The synthesis can be approached via substitution reactions and 1,3-dipolar cycloaddition. For example, substituted acetamides are often synthesized by reacting amine intermediates (e.g., substituted anilines) with activated carboxylic acid derivatives. A typical protocol involves:
  • Substitution : Reacting nitrobenzene derivatives with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .
  • Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .
  • Condensation : Employing condensing agents (e.g., DCC or EDC) to couple amines with acetamide precursors .
    For the thieno-pyrazole core, cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne click chemistry) may be applied, as seen in analogous triazole-acetamide syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : To identify functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons, methyl groups, and acetamide linkages. For example, acetamide protons appear as singlets at ~5.4 ppm, while naphthalene protons show multiplet patterns at 7.2–8.4 ppm .
  • HRMS : To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ calculated vs. observed) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans. Key steps:
  • Pre-Experimental Training : Pass a 100% safety exam covering hazard communication, waste disposal, and emergency procedures .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for reactions involving volatile intermediates.
  • Spill Management : Neutralize acidic/basic residues before disposal, as described in protocols for similar acetamide derivatives .

Advanced Research Questions

Q. How can contradictions in reaction yields or purity data be systematically resolved during synthesis?

  • Methodological Answer : Apply Design of Experiments (DOE) to isolate variables:
  • Factor Screening : Use fractional factorial designs to test temperature, solvent polarity, and catalyst loading .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., reaction time, pH) using central composite designs .
    For purity discrepancies, cross-validate with orthogonal techniques (e.g., HPLC vs. NMR integration) and reference synthetic protocols for analogous compounds .

Q. What computational strategies are effective for predicting reaction pathways and optimizing the synthesis?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and activation energies for key steps (e.g., cycloaddition). Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions . Example workflow:

Simulate intermediates using Gaussian or ORCA.

Validate with experimental IR/NMR spectra.

Refine reaction parameters (e.g., solvent choice) via molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential biological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methyl groups on the phenyl ring, naphthalene oxygen position) and assess activity changes .
  • Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase or protease targets).
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity, leveraging datasets from related pyrazole/acetamide derivatives .

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